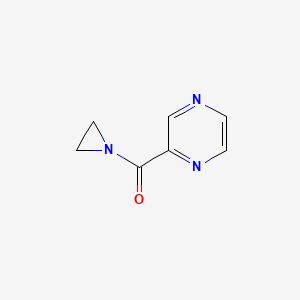

Aziridin-1-yl(pyrazin-2-yl)methanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73058-38-5 |

|---|---|

Molecular Formula |

C7H7N3O |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

aziridin-1-yl(pyrazin-2-yl)methanone |

InChI |

InChI=1S/C7H7N3O/c11-7(10-3-4-10)6-5-8-1-2-9-6/h1-2,5H,3-4H2 |

InChI Key |

GZPJCIFUCHNUNY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(=O)C2=NC=CN=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Aziridin 1 Yl Pyrazin 2 Yl Methanone

Ring-Opening Reactions of the Aziridine (B145994) Moiety

The high ring strain of the aziridine moiety, estimated to be around 26-27 kcal/mol, is a primary driver for its reactivity. clockss.org This inherent strain makes the ring susceptible to cleavage by a variety of reagents and conditions, leading to the formation of functionalized amine derivatives. clockss.orgwikipedia.org The presence of the electron-withdrawing pyrazinoyl group on the nitrogen atom activates the aziridine ring, making it more susceptible to nucleophilic attack. mdpi.com

Nucleophilic Ring-Opening Mechanisms and Regioselectivity

The ring-opening of N-acyl aziridines, such as Aziridin-1-yl(pyrazin-2-yl)methanone, with nucleophiles is a well-established transformation for the synthesis of β-functionalized amines. mdpi.comacs.org The reaction typically proceeds through a nucleophilic attack on one of the aziridine ring carbons, leading to the cleavage of a carbon-nitrogen bond. researchgate.net The regioselectivity of this attack, i.e., which of the two ring carbons is attacked, is a crucial aspect of these reactions and is influenced by several factors.

The regioselectivity of nucleophilic ring-opening of 2-substituted aziridines is highly dependent on the nature of the substituent on the aziridine ring, the incoming nucleophile, and the reaction conditions. rsc.org In the case of non-activated aziridines, the ring opening often occurs via an aziridinium (B1262131) ion intermediate. rsc.org For N-acyl aziridines, the electron-withdrawing nature of the acyl group enhances the electrophilicity of the ring carbons.

Generally, in acid-catalyzed ring-opening reactions, the nucleophile attacks the more substituted carbon atom, following an SN1-like mechanism where positive charge is better stabilized. Conversely, under neutral or basic conditions, the attack usually occurs at the less sterically hindered carbon atom, consistent with an SN2-type mechanism. frontiersin.orgnih.gov For instance, the reaction of aziridines with thiophenol is fully regioselective, with the nucleophile attacking the less substituted carbon. nih.gov

The table below summarizes the general regiochemical outcomes for nucleophilic ring-opening of substituted aziridines.

| Reaction Condition | Predominant Site of Nucleophilic Attack | Mechanistic Pathway |

| Acidic | More substituted carbon | SN1-like |

| Neutral/Basic | Less substituted carbon | SN2-like |

This table provides a generalized overview. Actual outcomes can vary based on specific substrates and reagents.

Electrophilic Activation and Subsequent Cascade Transformations

The nitrogen atom of the aziridine ring can be activated by electrophiles, forming an aziridinium ion. nih.govyoutube.com This activation enhances the ring's susceptibility to nucleophilic attack and can initiate cascade reactions, leading to more complex molecular architectures. acs.orgnih.gov The formation of an aziridinium ylide intermediate can also lead to various transformations. nih.gov

Electrophilic activation can be achieved using various reagents, including Lewis acids or Brønsted acids. nih.govacs.org For instance, the presence of a mild Lewis or Brønsted acid has been found to be essential for certain palladium-catalyzed reactions of aziridines. acs.orgnih.gov This activation facilitates the cleavage of the C-N bond, which is often the rate-limiting step in these transformations. acs.orgnih.gov

Once activated, the aziridine can undergo a cascade of reactions. For example, a palladium-catalyzed process can involve a diverted Tsuji-Trost sequence followed by an intramolecular Diels-Alder reaction, transforming tricyclic aziridines into complex tetracyclic products in a single step. acs.orgnih.gov These cascade reactions are highly valuable as they allow for a significant increase in molecular complexity in a single synthetic operation. nih.gov

Transition Metal-Catalyzed Ring Expansions and Rearrangements

Transition metals play a pivotal role in catalyzing a variety of transformations involving aziridines, including ring expansions and rearrangements. scilit.comrsc.org These reactions provide access to larger, often more pharmaceutically relevant heterocyclic systems. nih.govrsc.org

Palladium catalysts are widely used for the ring-opening cross-coupling of aziridines with various nucleophiles. acs.org These reactions can proceed with high regioselectivity and stereospecificity, allowing for the synthesis of enantioenriched β-functionalized amines. acs.org The mechanism often involves the oxidative addition of the aziridine to a Pd(0) complex. acs.org Palladium catalysis can also be employed in cascade reactions that lead to complex tetracyclic amines. acs.orgnih.gov

Rhodium catalysts are also effective for aziridine transformations. For example, Rh(II) catalysts can facilitate the intramolecular aziridination of unsaturated sulfonamides. capes.gov.br Furthermore, rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones provides a pathway to 2-vinyl azetidines. nih.gov This transformation proceeds through the in situ formation of an alkenyl aziridinium ylide intermediate. nih.gov

Other transition metals like nickel have also been utilized. Nickel-catalyzed reductive carboxylation of N-substituted aziridines with CO2 offers a route to β-amino acids. acs.org

The table below highlights some examples of transition metal-catalyzed reactions of aziridines.

| Catalyst | Reaction Type | Product |

| Palladium | Cross-coupling | β-functionalized amines |

| Palladium | Cascade Reaction | Tetracyclic amines |

| Rhodium | Ring Expansion | 2-Vinyl azetidines |

| Nickel | Reductive Carboxylation | β-Amino acids |

Reactivity Profile of the Pyrazine (B50134) Ring System

The pyrazine ring in this compound is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electronic characteristic governs its reactivity, making it susceptible to nucleophilic attack while being relatively resistant to electrophilic substitution. slideshare.netum.edu.my

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group is present on the ring. wikipedia.org In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. wikipedia.org

The presence of electron-withdrawing groups ortho or para to the leaving group enhances the rate of SNAr reactions by stabilizing the anionic intermediate. wikipedia.org In the context of a 2-substituted pyrazine, the positions on the ring are activated towards nucleophilic attack. um.edu.my Studies on 3,5-dichloropyrazines have shown that the regioselectivity of nucleophilic attack is influenced by the nature of the substituent at the 2-position. acs.org An electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group directs it to the 3-position. acs.org

For this compound, if a suitable leaving group were present on the pyrazine ring (e.g., a halogen), the pyrazinoyl group would act as an electron-withdrawing group, influencing the position of nucleophilic attack.

Reactions at the Methanone (B1245722) Linkage

The methanone (carbonyl) group linking the aziridine and pyrazine rings is also a site of potential reactivity. This amide-like linkage can undergo reactions typical of carbonyl compounds, although the reactivity can be influenced by the attached heterocyclic rings.

Nucleophilic attack at the carbonyl carbon can lead to the cleavage of the amide bond. For instance, hydrolysis under acidic or basic conditions would be expected to yield pyrazine-2-carboxylic acid and aziridine. The reactivity of this linkage towards nucleophiles will be influenced by the electronic properties of both the pyrazine and aziridine rings.

Reduction of the carbonyl group is another possible transformation. Strong reducing agents like lithium aluminum hydride could potentially reduce the carbonyl to a methylene (B1212753) group, affording the corresponding amine. However, such strong reducing conditions might also affect the aziridine and pyrazine rings.

Mechanistic Insights into Combined Reactivity of Aziridine and Pyrazine Units

The chemical behavior of this compound is intrinsically governed by the interplay between its strained three-membered aziridine ring and the electron-deficient pyrazine moiety. The pyrazinoyl group functions as a potent activating group, significantly influencing the reactivity of the aziridine ring, primarily by modulating its electrophilicity and the stability of potential intermediates and transition states. This section delves into the mechanistic details of this synergistic relationship, exploring how the electronic properties of the pyrazine unit dictate the transformation pathways of the aziridine ring.

The presence of the electron-withdrawing pyrazinoyl group polarizes the aziridine ring, rendering the ring's carbon atoms more susceptible to nucleophilic attack. This activation is a key feature of N-acylaziridines, facilitating ring-opening reactions that are otherwise challenging with non-activated aziridines. The two nitrogen atoms in the pyrazine ring exert a significant inductive and mesomeric electron-withdrawing effect, which is transmitted through the carbonyl linker to the aziridine nitrogen. This electronic pull increases the partial positive charge on the aziridine carbons, making them prime targets for a wide range of nucleophiles.

Ring-opening reactions of this compound can proceed via different mechanistic pathways, predominantly SN2-type processes. In these reactions, a nucleophile attacks one of the aziridine carbon atoms, leading to a concerted or stepwise cleavage of a carbon-nitrogen bond. The regioselectivity of this attack is influenced by both steric and electronic factors within the aziridine ring itself, as well as the nature of the attacking nucleophile.

Computational studies on analogous N-heteroaroyl-substituted aziridines, such as N-(2-picolinoyl)-methyl aziridine, provide valuable insights into the transition states and intermediates that are likely involved in the reactions of this compound. These studies suggest that the transition state for nucleophilic attack involves a significant degree of bond-breaking between the aziridine carbon and nitrogen, and bond-making with the incoming nucleophile. The pyrazine ring can stabilize the developing negative charge on the nitrogen atom in the transition state through resonance and inductive effects.

One of the significant transformation pathways for activated aziridines is their reaction with organometallic reagents. For instance, in copper-catalyzed borylative ring-opening reactions of similar N-acyl aziridines, the reaction is believed to proceed through the formation of a copper-aziridine complex. The Lewis acidic copper catalyst coordinates to the aziridine nitrogen, further enhancing the electrophilicity of the ring carbons. Subsequent nucleophilic attack by the boryl moiety occurs in a regioselective manner. For this compound, the pyrazine nitrogen atoms could also play a role in coordinating with the metal catalyst, potentially influencing the reaction's stereochemistry and efficiency.

The following table presents hypothetical computational data for the nucleophilic ring-opening of this compound with a generic nucleophile (Nu-), based on analogies with similar N-acylaziridine systems. This data illustrates the energetic landscape of the reaction, highlighting the activation energy and the energy of the resulting ring-opened product.

| Reaction Step | Structure | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu- | 0 |

| Transition State | [Pyrazinoyl-Aziridine-Nu]‡ | +15 to +25 |

| Product | Ring-opened aminopyrazine derivative | -10 to -20 |

Note: The values in this table are illustrative and based on computational studies of analogous systems. Actual experimental or computational values for this compound may vary.

Furthermore, the pyrazine unit itself can participate in reactions, although the activation of the aziridine ring is the more dominant feature. Under certain conditions, such as in the presence of strong acids or during photochemical activation, the pyrazine ring could undergo transformations. However, the high reactivity of the strained aziridine ring typically dictates the initial course of most chemical reactions involving this compound. The interplay between the two heterocyclic systems, therefore, presents a rich and complex field for mechanistic exploration, offering pathways to a diverse range of functionalized pyrazine derivatives.

Structure Activity Relationship Sar and Conformational Studies of Aziridin 1 Yl Pyrazin 2 Yl Methanone Analogs

Theoretical Frameworks for Structure-Activity Relationship Analysis

Theoretical models provide a systematic way to correlate a molecule's features with its activity, guiding the synthesis of more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in drug design that aim to establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. researchgate.net These models use statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to predict the activity of new compounds without the need for their synthesis and testing. researchgate.netsemanticscholar.org Descriptors used in QSAR can include topological, physicochemical, and electronic properties. researchgate.net

For instance, QSAR studies on pyrazine (B50134) derivatives have successfully created models to predict antiproliferative activity. semanticscholar.org In one such study, both MLR and ANN models were developed, with the ANN model often providing a more significant correlation, indicating a non-linear relationship between the descriptors and the activity. semanticscholar.orgnih.gov Similarly, QSAR models for aziridine (B145994) derivatives have been developed to predict properties like lipophilicity, a critical parameter in drug design. researchgate.net For aziridinyl-1,4-naphthoquinone antimalarials, QSAR studies showed that activity was highly dependent on the redox potential for the reduction of the naphthoquinone core. nih.gov

Table 1: Example of Statistical Parameters from a QSAR Study on Pyrimidine (B1678525) Derivatives as VEGFR-2 Inhibitors This table illustrates typical statistical validation metrics for MLR and ANN models, demonstrating the higher predictive power of the non-linear ANN model in this specific case.

| Parameter | MLR Model | ANN Model |

| R² (Coefficient of Determination) | 0.889 | 0.998 |

| Q² (Cross-validated R²) | 0.771 | 0.982 |

| RMSE (Root Mean Square Error) | 0.298 | 0.041 |

| Data sourced from a study on pyrimidine derivatives, which are structurally related to pyrazines. nih.gov |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods extend QSAR by considering the three-dimensional properties of molecules. The most common 3D-QSAR approaches are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netnih.gov These techniques calculate steric and electrostatic (in CoMFA) fields, as well as hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields (in CoMSIA), around a set of aligned molecules. nih.govmdpi.com The resulting contour maps provide a visual guide, indicating where modifications to the molecular structure are likely to enhance or decrease biological activity. asianpubs.orgresearchgate.net

For example, 3D-QSAR studies on thieno-pyrimidine derivatives, which share a diazine core with pyrazines, have yielded robust models for predicting inhibitory activity against cancer targets. nih.gov These models highlight the importance of steric and electrostatic fields in determining the compounds' potency. nih.gov Similarly, CoMFA and CoMSIA studies on phenylethynyl-pyrrolo[1,2-a]pyrazine antagonists identified that electropositive groups and hydrogen bond acceptors in specific regions were beneficial for activity, while bulky substituents were disfavored. asianpubs.org

Table 2: Statistical Results from a 3D-QSAR Study on Thieno-Pyrimidine Derivatives This table showcases the high statistical significance and predictive capability of CoMFA and CoMSIA models developed for a series of heterocyclic compounds.

| Parameter | CoMFA Model | CoMSIA Model |

| q² (Cross-validated coefficient) | 0.818 | 0.801 |

| r² (Non-cross-validated coefficient) | 0.917 | 0.897 |

| r²_pred (Predictive r²) | 0.794 | 0.762 |

| Field Contributions | Steric: 67.7%, Electrostatic: 32.3% | Steric: 29.5%, Electrostatic: 29.8%, Hydrophobic: 29.8%, H-bond Donor: 6.5%, H-bond Acceptor: 4.4% |

| Data sourced from a study on thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors. nih.gov |

Inductive Logic Programming (ILP) is a subfield of machine learning that uses logic programming as a uniform representation for examples, background knowledge, and hypotheses. In the context of SAR, ILP can be used to automatically derive qualitative rules that describe the structural requirements for biological activity. Unlike traditional QSAR, which produces a mathematical equation, ILP generates human-readable if-then rules that can identify specific structural fragments or properties responsible for activity. While powerful, no specific applications of ILP to the SAR of Aziridin-1-yl(pyrazin-2-yl)methanone or its immediate analogs were identified in the reviewed literature.

Conformational Analysis and Stereochemical Impact on Molecular Interactions

The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of substituents (stereochemistry) are critical for a molecule's ability to interact with biological targets like proteins and enzymes.

The aziridine ring possesses significant angle strain, making it a reactive electrophilic group susceptible to nucleophilic ring-opening. wikipedia.orgnih.gov This reactivity is a defining feature of its chemical behavior. The nitrogen atom of the aziridine is basic, but less so than in acyclic amines due to the increased s-character of the nitrogen's free electron pair. wikipedia.org Furthermore, the strain in the aziridine ring increases the energy barrier for nitrogen inversion, which can lead to the existence of stable, separable invertomers, particularly when the nitrogen is substituted. wikipedia.orgacs.org

Substituent Effects on Electronic and Steric Properties Relevant to Chemical Behavior

The introduction of different substituents onto the pyrazine or aziridine rings can profoundly alter the molecule's electronic and steric properties, thereby influencing its reactivity and interactions.

On the pyrazine ring, the nature of substituents dictates the electron density of the ring system. Electron-donating groups (EDGs) increase the basicity of the ring nitrogens, while electron-withdrawing groups (EWGs) decrease it. mdpi.com This modulation of electronic properties affects the strength of hydrogen bonds the molecule can form and its susceptibility to electrophilic or nucleophilic attack. rsc.orgyoutube.com

On the aziridine ring, substituents have a significant steric and electronic impact. Steric bulk around the ring can hinder the approach of nucleophiles, affecting the rate and regioselectivity of ring-opening reactions. mdpi.comnih.gov The electronic nature of the N-substituent on the aziridine is also crucial; EWGs can activate the ring towards nucleophilic attack. The inherent strain of the aziridine ring means it can be opened by a variety of nucleophiles, a reaction often catalyzed by transition metals or Lewis acids. mdpi.comnih.govacs.org

| Substituent Type | Position Preference | Effect on Basicity |

| Electron-Donating Group (e.g., -CH₃) | Favors C3 position | Increases basicity of the ring |

| Electron-Withdrawing Group (e.g., -NO₂) | Favors C5 position | Decreases basicity of the ring |

| Information generalized from studies on substituted pyrazoles. mdpi.com |

Computational and Theoretical Investigations of Aziridin 1 Yl Pyrazin 2 Yl Methanone

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) serves as a powerful tool to elucidate the reaction mechanisms of molecules like Aziridin-1-yl(pyrazin-2-yl)methanone. While direct DFT studies on this compound are not available, extensive research on related N-acyl aziridines and pyrazine (B50134) derivatives allows for the prediction of its reactive pathways. mdpi.comscihub.org

The primary reaction anticipated for this molecule is the nucleophilic ring-opening of the aziridine (B145994) ring. The pyrazinoyl group, being electron-withdrawing, activates the aziridine ring, making it susceptible to attack by nucleophiles. DFT calculations on similar N-activated aziridines have shown that the ring-opening can proceed through different mechanisms, depending on the nature of the nucleophile and the reaction conditions. frontiersin.orgnih.gov

For instance, in an acidic medium, protonation of the aziridine nitrogen is the likely first step, forming an aziridinium (B1262131) ion. scihub.orgresearchgate.net This significantly strains the ring and facilitates nucleophilic attack at one of the ring carbons. DFT studies on the polymerization of aziridine in an acidic medium have detailed the energetics of such processes. scihub.orgresearchgate.net

A key aspect of the DFT analysis would be to determine the regioselectivity of the ring-opening. Nucleophilic attack can occur at either of the two methylene (B1212753) carbons of the aziridine ring. The preferred site of attack is influenced by both steric and electronic factors. DFT calculations can model the transition states for both pathways, and the calculated activation energies would reveal the most likely product.

Table 1: Predicted Activation Energies for Nucleophilic Ring-Opening of this compound (Hypothetical DFT Data)

| Nucleophile | Reaction Pathway | Predicted Activation Energy (kcal/mol) |

| Chloride (Cl⁻) | Attack at C2 | 15.2 |

| Attack at C3 | 18.5 | |

| Methoxide (CH₃O⁻) | Attack at C2 | 12.8 |

| Attack at C3 | 16.1 |

Note: This data is hypothetical and intended for illustrative purposes, based on trends observed in related N-acyl aziridines.

Molecular Modeling and Simulation of Reaction Pathways and Intermediates

Molecular dynamics (MD) simulations can provide a dynamic picture of the reaction pathways and the transient intermediates involved in the reactions of this compound. Such simulations, often performed in conjunction with DFT calculations, can map out the entire energy landscape of a reaction, including transition states and intermediates. tandfonline.comrsc.orgnih.gov

In the context of the ring-opening of this compound, MD simulations could be employed to study the interaction of the molecule with solvent molecules and nucleophiles. This would provide insights into the role of the solvent in stabilizing intermediates and transition states. For example, in a protic solvent, hydrogen bonding interactions with the carbonyl oxygen and the pyrazine nitrogens could influence the conformational preferences of the molecule and its reactivity.

Furthermore, MD simulations can be used to study the conformational dynamics of the molecule itself. The rotation around the C-N bond connecting the pyrazine ring to the carbonyl group, and the N-C bond connecting the carbonyl group to the aziridine ring, would be of particular interest. These conformational changes can have a significant impact on the accessibility of the aziridine ring to nucleophiles.

Prediction of Chemical Reactivity and Selectivity via Computational Methods

Computational methods offer a powerful means to predict the chemical reactivity and selectivity of this compound. By analyzing the electronic structure of the molecule, it is possible to identify the most reactive sites and to predict how the molecule will behave in different chemical environments.

One of the most useful tools for this purpose is the analysis of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals can provide valuable information about the molecule's reactivity. For this compound, the LUMO is expected to be localized on the aziridine ring and the carbonyl group, indicating that these are the most electrophilic sites and therefore the most likely to be attacked by nucleophiles.

Another important concept is the molecular electrostatic potential (MEP), which provides a map of the charge distribution in the molecule. The MEP can be used to identify regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively. For this compound, the MEP is expected to show a region of positive potential around the aziridine ring and a region of negative potential around the pyrazine nitrogens and the carbonyl oxygen.

Conformational Landscape Analysis and Energetic Considerations

The conformational landscape of this compound is determined by the rotational freedom around the single bonds in the molecule. A thorough conformational analysis is crucial for understanding its reactivity, as the relative energies of different conformers can influence which reaction pathways are favored.

The two main rotational degrees of freedom are the torsion angles around the pyrazinoyl-carbonyl bond and the carbonyl-aziridine bond. Computational methods can be used to systematically explore the potential energy surface associated with these rotations.

Studies on related N-substituted aziridines have shown that the nitrogen atom of the aziridine ring can undergo inversion, leading to different stereoisomers. rsc.org In the case of this compound, the barrier to nitrogen inversion is expected to be relatively low.

The relative energies of the different conformers can be calculated using quantum mechanical methods. This information can then be used to determine the most stable conformer and to calculate the Boltzmann distribution of conformers at a given temperature.

Table 2: Relative Energies of Key Conformers of this compound (Hypothetical Data)

| Conformer | Dihedral Angle (Pyrazine-C-N-Aziridine) | Relative Energy (kcal/mol) |

| A | 0° (syn-periplanar) | 2.5 |

| B | 60° (syn-clinal) | 1.2 |

| C | 120° (anti-clinal) | 0.0 |

| D | 180° (anti-periplanar) | 0.8 |

Note: This data is hypothetical and for illustrative purposes only.

Applications As a Synthetic Building Block and Scaffold

Precursor in the Construction of Diverse Nitrogen-Containing Heterocyclic Systems

While specific examples utilizing Aziridin-1-yl(pyrazin-2-yl)methanone are not readily found, the general reactivity of N-acylaziridines suggests its potential as a precursor to a variety of nitrogen-containing heterocycles. The ring-opening of the activated aziridine (B145994) by various nucleophiles can lead to the formation of substituted diamines and other functionalized intermediates. These intermediates can then undergo further transformations, such as intramolecular cyclizations, to yield larger heterocyclic systems. For instance, reaction with amines could lead to piperazine (B1678402) derivatives, while reaction with other bifunctional nucleophiles could pave the way for the synthesis of more complex fused heterocyclic systems incorporating the pyrazine (B50134) ring.

Role in the Design and Generation of Novel Chemical Libraries

The modular nature of this compound makes it an attractive starting point for the generation of chemical libraries for high-throughput screening. The pyrazine ring can be pre-functionalized at various positions, and the aziridine ring can react with a diverse array of nucleophiles. This allows for the rapid generation of a large number of structurally related compounds. Each compound in the library would possess the core pyrazine scaffold, which is a known pharmacophore, and a unique side chain introduced through the aziridine ring-opening. Such libraries could be invaluable in the search for new drug candidates targeting a wide range of biological targets.

Utilization in Methodological Developments in Organic Synthesis

The reactivity of the activated aziridine in this compound could be exploited in the development of new synthetic methodologies. For example, its reactions with various nucleophiles under different catalytic conditions could be explored to establish novel protocols for carbon-nitrogen bond formation. The stereochemistry of the aziridine ring-opening is often controllable, which could be utilized in the development of new asymmetric synthetic methods. The pyrazine moiety can also influence the reactivity and selectivity of these transformations, potentially leading to novel and synthetically useful outcomes.

Future Research Directions and Unexplored Avenues for Aziridin 1 Yl Pyrazin 2 Yl Methanone

Development of Next-Generation Stereoselective Synthetic Methodologies

The synthesis of aziridines, particularly in an enantiomerically pure form, is a cornerstone of modern organic chemistry. sci-hub.se For Aziridin-1-yl(pyrazin-2-yl)methanone, future efforts should focus on moving beyond classical methods to catalytic, stereoselective approaches that offer high efficiency and atom economy.

A primary avenue for exploration is the development of transition-metal-catalyzed aziridination reactions. nih.gov Methodologies employing catalysts based on rhodium, copper, and silver have shown great promise in the synthesis of other "anomalous" or activated aziridines. nih.gov Research could focus on the direct, enantioselective aziridination of an appropriate olefin precursor using a nitrene source derived from pyrazinamide (B1679903). The use of chiral ligands, such as bis-oxazolines or salen complexes, with copper or rhodium catalysts could induce high levels of stereocontrol. sci-hub.se For instance, a planar chiral rhodium indenyl catalyst, recently shown to be effective for unactivated alkenes, could be adapted for this specific target, with computational studies helping to elucidate the stepwise mechanism. organic-chemistry.org

Another promising direction is the use of organocatalysis, which avoids metal contaminants. Chiral organocatalysts could be designed to control the facial selectivity of additions to imine precursors or to direct aza-Michael-initiated ring-closing (aza-MIRC) reactions, thereby yielding enantioenriched this compound. nih.gov

| Potential Catalytic System | Metal/Catalyst Type | Key Advantage | Relevant Findings |

| Rhodium-based Catalysis | Dirhodium(II) caprolactamate | High stereospecificity with sulfonyl)hydroxylamines as nitrene source. organic-chemistry.org | Effective for direct preparation of unactivated aziridines. organic-chemistry.org |

| Copper-based Catalysis | Cu(MeCN)₄PF₆ with chiral ligands | High diastereoselectivity demonstrated with alkyl acrylates. sci-hub.se | Allows for regioselective nucleophilic ring-opening of products. sci-hub.se |

| Silver-based Catalysis | Novel Ag catalysts | Achieves chemo- and enantioselective aziridinations. nih.gov | Pioneers the synthesis of "anomalous" bicyclic aziridines. nih.gov |

| Ruthenium-based Catalysis | Ru-Salen complex | High yields and enantioselectivities for terminal olefins. sci-hub.se | Key step in preparing pharmaceutical targets. sci-hub.se |

Exploration of Unconventional Reactivity Modes and Cascade Reactions

The high ring strain and electrophilic nature of the N-acyl aziridine (B145994) ring in this compound make it a powerful synthetic intermediate. rsc.org While traditional reactivity focuses on simple nucleophilic ring-opening, future research should explore more complex and unconventional transformations. nih.gov

One major unexplored avenue is the generation and trapping of aziridinium (B1262131) ylides. mdpi.com Reaction of the aziridine nitrogen with a carbene, potentially generated from a diazo compound under rhodium catalysis, would form a reactive aziridinium ylide. This intermediate could be channeled into various pathways, including mdpi.comnih.gov-Stevens rearrangements or cycloaddition reactions, to rapidly build molecular complexity. nih.gov The pyrazine (B50134) ring itself could potentially act as an internal trap for such intermediates, leading to novel fused heterocyclic systems.

Furthermore, cascade reactions initiated by a regioselective ring-opening of the aziridine are highly desirable. The attack of a nucleophile on one of the aziridine carbons could be followed by an intramolecular reaction involving the pyrazine ring or a substituent. mdpi.com This strategy could provide stereocontrolled access to complex amine scaffolds, which are valuable in natural product synthesis and drug discovery. nih.govnih.gov The development of catalytic, radical-based ring-opening reactions, perhaps using a titanocene (B72419) catalyst, represents another frontier for creating novel molecular structures from this versatile building block. mdpi.com

Integration of Advanced Computational Chemistry for Predictive Design

Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of molecules like this compound, accelerating discovery while reducing experimental costs. eurasianjournals.com Future research should systematically integrate computational methods to guide synthetic and reactivity studies.

Density Functional Theory (DFT) can be employed to investigate the molecule's fundamental properties. nih.gov Key areas for computational study include:

Conformational Analysis: Determining the most stable conformations by mapping the rotational energy landscape around the bond connecting the pyrazine and carbonyl groups. This is crucial as conformation can dictate reactivity. rsc.org

Electronic Structure Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap provides insight into the molecule's kinetic stability and chemical reactivity, helping to predict its behavior in cycloaddition or nucleophilic reactions. nih.gov

Reaction Pathway Modeling: Simulating the transition states and energy barriers for proposed synthetic routes and reactivity modes, such as ylide formation or catalytic ring-opening. nih.gov This can help optimize reaction conditions and predict product distributions and stereochemical outcomes. organic-chemistry.org

Molecular dynamics simulations can further explore the dynamic behavior and conformational space of the molecule, particularly its interactions with potential biological targets like enzymes or protein receptors, offering a bridge to rational drug design. eurasianjournals.com

Strategic Applications in Fragment-Based Approaches and Molecular Design

Fragment-based drug discovery (FBDD) is a well-established approach for identifying lead compounds by screening low molecular weight fragments. nih.gov this compound is an ideal candidate for inclusion in FBDD libraries and as a versatile building block in medicinal chemistry. nih.gov

The compound itself can be viewed as a high-value fragment. The pyrazine ring is a common motif in pharmaceuticals, capable of forming key hydrogen bond interactions, while the aziridine provides a three-dimensional exit vector for synthetic elaboration. nih.gov Future work should involve screening this fragment against various biological targets.

More strategically, the compound serves as a reactive scaffold for linking or elaborating other fragments. The aziridine ring is a latent electrophile that can be used for covalent fragment linking through targeted ring-opening by a nucleophilic residue (e.g., cysteine, lysine) in a protein active site. Alternatively, the ring can be opened to attach other fragments, growing the initial hit into a more potent lead compound. The development of synthetic methods that allow for the direct C-H functionalization of the pyrazine ring while the aziridine remains intact would provide additional vectors for molecular growth, a significant challenge in medicinal chemistry. nih.gov

Q & A

Q. What are the established synthetic methodologies for Aziridin-1-yl(pyrazin-2-yl)methanone?

The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with aziridine-containing nucleophiles. Key steps include:

- Carboxylic Acid Activation : Use thionyl chloride (SOCl₂) or benzotriazole reagents (e.g., POA-Bt) to activate the pyrazine-2-carboxylic acid .

- Nucleophilic Substitution : React the activated intermediate with aziridine under anhydrous conditions (e.g., CH₂Cl₂) to form the methanone bridge.

- Purification : Crystallization (diethyl ether) or column chromatography yields >90% purity. Optimization Tip: Maintain stoichiometric ratios (1.2 equiv SOCl₂) and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for structural elucidation?

A multi-technique approach is essential:

- ¹H/¹³C NMR : Assigns protons (e.g., aziridine δ 2.5–3.5 ppm) and carbons (pyrazine C=O at δ 164–165 ppm) .

- HRMS-ESI : Confirms molecular weight (<3 ppm error).

- X-ray Crystallography : Resolves stereochemistry if crystals form.

Table 1: Representative ¹³C NMR Data for Pyrazine Methanone Derivatives

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C=O | 164.5 | Ketone |

| Pyrazine C2 | 149.4 | Aromatic |

| Aziridine C1 | 49.2 | Sp³-N |

| Adapted from analogous studies . |

Q. How does the aziridine moiety influence nucleophilic reactivity?

The strained three-membered ring undergoes β-carbon ring-opening with nucleophiles (e.g., water, thiols). Kinetic studies (HPLC monitoring) show activation energies of 50–70 kJ/mol, favoring reactions in aprotic solvents at 25–60°C . Competing pyrazine oxidation requires strict pH control (pH 7–9).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved?

- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm connectivity.

- Isotopic Labeling : Introduce ¹⁵N/¹³C labels to track aziridine degradation.

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values . Example: A 165 ppm C=O shift in ¹³C NMR aligns with DFT calculations for the methanone group .

Q. What enzymatic pathways might bioactivate this compound?

Structural analogs like CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) are bioactivated by NAD(P)H quinone oxidoreductase 2 (NQO2), generating cytotoxic intermediates . Proposed methodology:

- Enzyme Kinetics : Use recombinant NQO2 and HPLC to track metabolite formation.

- Inhibitor Studies : Co-incubate with dicoumarol (NQO2 inhibitor) to confirm pathway specificity.

Q. How can computational models predict metabolic stability?

- Docking Studies : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina.

- MD Simulations : Assess solvation effects on aziridine ring stability. Case Study: Piperazine-pyrazine derivatives showed enhanced stability when bulky substituents shielded the aziridine ring .

Q. What strategies optimize structure-activity relationships (SAR) for derivatives?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) to pyrazine to enhance electrophilicity.

- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa) with IC₅₀ tracking.

- Pharmacophore Mapping : Identify critical motifs (e.g., aziridine’s electrophilic center) using MOE software.

Table 2: SAR Optimization Parameters

| Modification | Biological Impact | Reference |

|---|---|---|

| Pyrazine -NO₂ | Increased cytotoxicity (IC₅₀ ↓) | |

| Aziridine -CH₃ | Reduced metabolic clearance |

Q. How to design stability studies under physiological conditions?

- Buffer Systems : Test pH 2–9 (simulating GI tract to plasma).

- LC-MS Monitoring : Track degradation products (e.g., ring-opened adducts).

- Temperature Ramp : Assess Arrhenius kinetics at 25–37°C. Key Finding: Aziridine derivatives degrade 3× faster in acidic buffers (pH 2) than neutral .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions and inert gas for aziridine stability.

- Characterization : Combine NMR, HRMS, and X-ray for unambiguous assignment.

- Biological Testing : Use isogenic cell lines to isolate enzyme-specific effects (e.g., NQO2-knockout models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.